3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride

Vue d'ensemble

Description

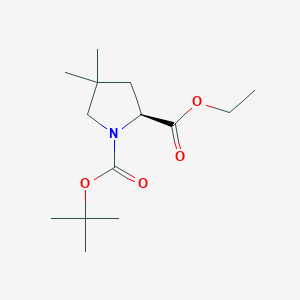

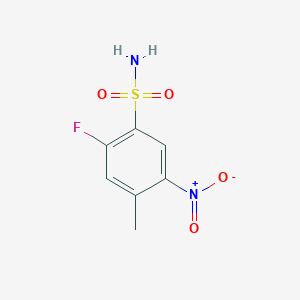

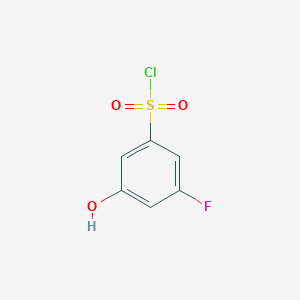

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClFO3S and a molecular weight of 210.61 . It is primarily used for research purposes.

Molecular Structure Analysis

The InChI code for 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is 1S/C6H4ClFO3S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,9H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Derivatives Synthesis : The compound 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is an intermediate in the synthesis of various chemical derivatives. For instance, it's used in the synthesis of sulfonated derivatives of fluoroaniline. These derivatives have applications in various fields, including material science and pharmaceuticals (Courtin, 1982).

Click Chemistry and Cycloaddition Reactions : The compound is also pivotal in click chemistry reactions, particularly in the synthesis of isoxazoles through [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides. This method provides a straightforward approach to synthesizing functionalized isoxazoles with sulfonyl fluoride groups (Leng & Qin, 2018).

Kinetics and Mechanism Studies : In the field of kinetic studies and reaction mechanism analysis, 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is used to understand the pseudo-first-order kinetics of hydrolyses of various acid derivatives. These studies help in elucidating the reaction mechanisms and pathways, providing a clearer understanding of various chemical processes (Bentley, 2015).

Antimicrobial Activity and Molecular Docking Studies : Derivatives synthesized from 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride have shown significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing promising activity. Molecular docking studies have been used to predict the affinity and orientation of these synthesized compounds at the active enzyme sites, further confirming their potential as antimicrobial agents (Janakiramudu et al., 2017).

Activation of Hydroxyl Groups for Biological Applications : The compound is used to activate hydroxyl groups on various solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This activation is crucial for the covalent attachment of biologicals, such as enzymes, antibodies, and avidin, retaining their biological function for therapeutic applications (Chang et al., 1992).

Propriétés

IUPAC Name |

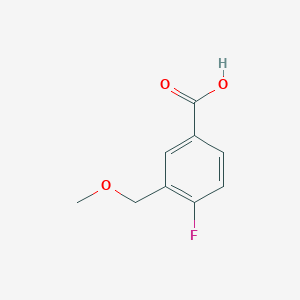

3-fluoro-5-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKGTNFVEVJECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.